1-[2-(4-Bromophenyl)-2-oxoethyl]-4-methylquinolinium
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Overview
Description
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxoethyl group, and a methylquinolinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM typically involves the reaction of 4-bromophenylacetic acid with 4-methylquinoline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which then reacts with 4-methylquinoline to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.
Comparison with Similar Compounds
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM BROMIDE: A brominated derivative with similar structural features.
4-BROMOPHENYLACETIC ACID: A precursor in the synthesis of the target compound.
4-METHYLQUINOLINE: A key component in the synthesis process.
Uniqueness: 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYLQUINOLIN-1-IUM is unique due to its combination of a bromophenyl group and a quinolinium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H15BrNO+ |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C18H15BrNO/c1-13-10-11-20(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(19)9-7-14/h2-11H,12H2,1H3/q+1 |
InChI Key |
UKCHHIVAIOMDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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